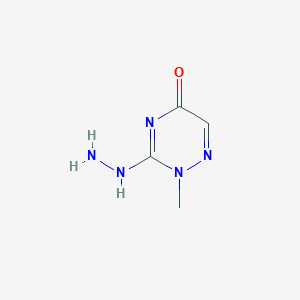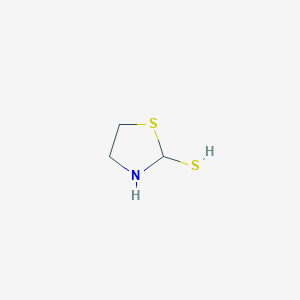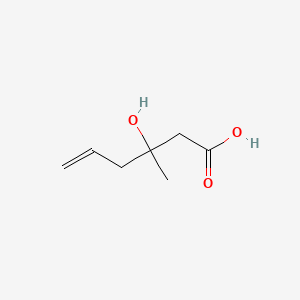
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one typically involves the condensation of hydrazine derivatives with triazine precursors. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of chlorine atoms with hydrazine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of various industries .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .
Aplicaciones Científicas De Investigación
3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
- 4-Amino-6-phenyl-1,2,4-triazin-5-one
- 6-Hydrazinyl-1,3,5-triazin-2-one
Uniqueness
Compared to similar compounds, 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one stands out due to its unique combination of hydrazinyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
39214-97-6 |
|---|---|
Fórmula molecular |
C4H7N5O |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
3-hydrazinyl-2-methyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H7N5O/c1-9-4(8-5)7-3(10)2-6-9/h2H,5H2,1H3,(H,7,8,10) |
Clave InChI |
VVRAGSLUEHFTMU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=O)C=N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)










![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)


